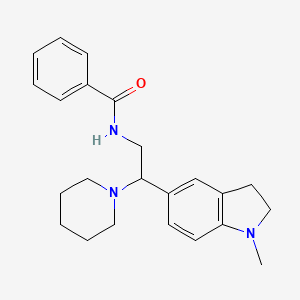
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a chemical compound that is being extensively researched for its potential applications in the field of medicine. It is a small molecule that has shown promising results in various scientific studies, and its synthesis method is well established.
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
Research has shown that derivatives of the compound, specifically those involving piperidine and benzamide functionalities, exhibit potent anti-acetylcholinesterase (AChE) activity. This activity is critical for potential treatments of neurodegenerative diseases such as Alzheimer's. The effectiveness of these compounds is attributed to their ability to increase acetylcholine levels in the brain, a neurotransmitter whose deficiency is linked to Alzheimer's disease symptoms. One study identified a derivative that demonstrated an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), highlighting its specificity and potential as an antidementia agent (Sugimoto et al., 1990).
Structure-Activity Relationships
Further investigations into the structure-activity relationships of these compounds have led to the development of derivatives with enhanced anti-AChE activity. These studies have revealed that introducing specific substituents on the nitrogen atom of the benzamide moiety can dramatically increase the compound's inhibitory action on AChE. Such modifications have facilitated the creation of highly potent inhibitors, providing insights into the design of new therapeutic agents for treating neurodegenerative disorders (Sugimoto et al., 1992).
Antifungal and Antibacterial Activities
Besides neurodegenerative diseases, benzamide derivatives have also been evaluated for their antifungal and antibacterial properties. Certain derivatives have shown promising activity against various bacterial and fungal pathogens, indicating their potential in addressing infectious diseases. This research expands the utility of benzamide derivatives beyond neurological applications, opening avenues for their use in antimicrobial therapy (Khatiwora et al., 2013).
Molecular Interaction Studies
On a molecular level, studies have been conducted to understand how these compounds interact with specific receptors, such as the CB1 cannabinoid receptor. This research is vital for developing drugs with targeted action and minimal side effects. For instance, investigating the molecular interaction of specific antagonists with the CB1 receptor has provided valuable insights into the development of treatments for conditions like obesity and addiction (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-25-15-12-20-16-19(10-11-21(20)25)22(26-13-6-3-7-14-26)17-24-23(27)18-8-4-2-5-9-18/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWOXFTMDYDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

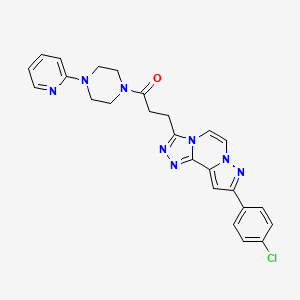
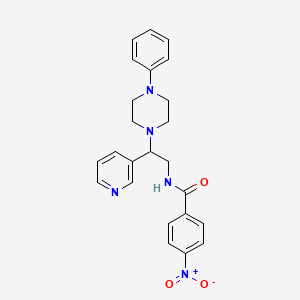
![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)
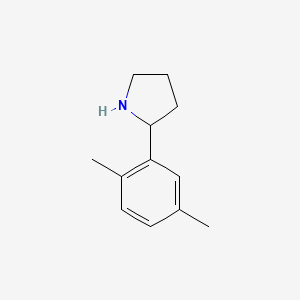
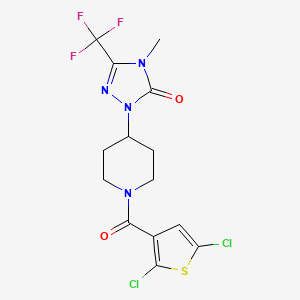
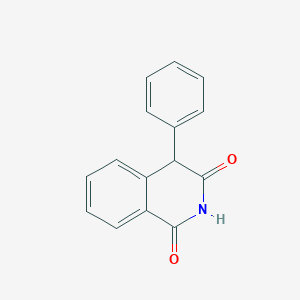
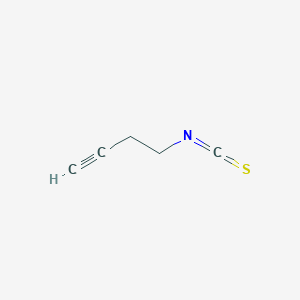
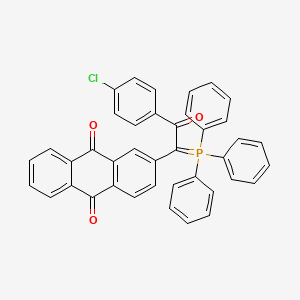
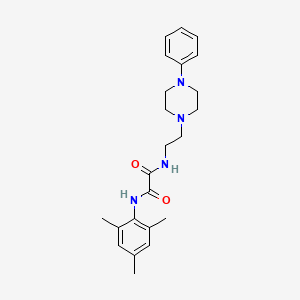
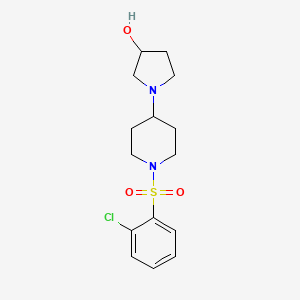
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)
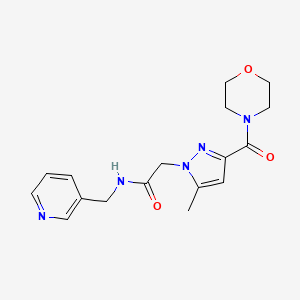
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)